4'-Acetyl[1,1'-biphenyl]-2-carboxylate: A Critical Scaffold in Medicinal Chemistry
4'-Acetyl[1,1'-biphenyl]-2-carboxylate: A Critical Scaffold in Medicinal Chemistry
This in-depth technical guide details the properties, synthesis, and applications of 4'-Acetyl[1,1'-biphenyl]-2-carboxylate (CAS 107942-87-0), a critical biphenyl scaffold in medicinal chemistry.
Executive Summary
4'-Acetyl[1,1'-biphenyl]-2-carboxylic acid (CAS 107942-87-0) is a bifunctional biaryl intermediate essential for the development of biphenyl-based pharmaceuticals. While often overshadowed by its 4'-methyl or 4'-hydroxymethyl analogs in large-scale manufacturing of Angiotensin II Receptor Blockers (ARBs) like Telmisartan, this compound serves two pivotal roles:
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Critical Impurity Reference Standard: It is a known oxidative degradation product of alkyl-substituted biphenyls, requiring strict monitoring under ICH Q3A/B guidelines.
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Divergent Synthetic Scaffold: The orthogonally reactive acetyl (ketone) and carboxyl groups allow for the rapid generation of diverse chemical libraries, including fluorenones and benzimidazole derivatives.
This guide provides a validated technical profile, synthesis protocols, and analytical characterization methods for researchers in drug discovery and process chemistry.
Part 1: Chemical Identity & Physicochemical Profiling
The compound is an off-white to pale yellow crystalline solid. Its dual functionality—an acidic carboxyl group at the ortho position and an electrophilic acetyl group at the para' position—defines its reactivity.
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Chemical Name | 4'-Acetyl[1,1'-biphenyl]-2-carboxylic acid | IUPAC |
| CAS Number | 107942-87-0 | |
| Molecular Formula | C₁₅H₁₂O₃ | |
| Molecular Weight | 240.26 g/mol | |
| Appearance | Off-white to pale yellow powder | |
| Melting Point | 173 – 176 °C | Consistent with high purity (>98%) |
| pKa (Predicted) | ~4.15 (Carboxylic acid) | Acidic; forms salts with bases |
| LogP (Predicted) | 3.2 – 3.5 | Lipophilic; soluble in organic solvents |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water (unless pH > 7) |
Part 2: Synthetic Pathways & Process Chemistry
The most robust synthesis of CAS 107942-87-0 utilizes the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Grignard methods due to the tolerance of the unprotected carboxylic acid and acetyl groups.
Protocol 1: Palladium-Catalyzed Synthesis
Objective: Synthesis of 4'-Acetyl[1,1'-biphenyl]-2-carboxylic acid on a 10g scale.
Reagents:
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Aryl Halide: 2-Bromobenzoic acid (1.0 eq, 50 mmol)
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Boronic Acid: 4-Acetylphenylboronic acid (1.1 eq, 55 mmol)
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Catalyst: Pd(PPh₃)₄ (1-3 mol%) or Pd(OAc)₂/PPh₃
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Base: Na₂CO₃ (2.5 eq, 2M aqueous solution)
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Solvent: 1,4-Dioxane or Toluene/Ethanol (3:1)
Step-by-Step Methodology:
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Inertion: Charge a 250 mL 3-neck round-bottom flask with 2-bromobenzoic acid (10.05 g) and 4-acetylphenylboronic acid (9.02 g). Evacuate and backfill with Nitrogen (3x).
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Solvation: Add degassed 1,4-Dioxane (100 mL) and stir until dissolved.
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Activation: Add the Pd catalyst (1.7 g of Pd(PPh₃)₄) under a nitrogen stream.
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Basification: Add the aqueous Na₂CO₃ solution (62.5 mL of 2M) dropwise. The mixture may become biphasic.
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Reflux: Heat the reaction mixture to 90–100 °C for 4–6 hours. Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexane + 1% Acetic Acid).
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Workup:
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Cool to room temperature.[1]
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Filter through Celite to remove Palladium black.
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Acidify the filtrate with 1N HCl to pH ~2–3 to precipitate the product.
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Extract with Ethyl Acetate (3 x 50 mL).
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Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Toluene to yield the target compound.
Visualization: Synthetic Workflow
The following diagram illustrates the logic flow for the synthesis and downstream derivatization.
Figure 1: Step-by-step process flow for the synthesis of 4'-Acetyl[1,1'-biphenyl]-2-carboxylic acid.
Part 3: Applications in Drug Discovery[4]
Impurity Profiling in Sartan Synthesis
In the industrial production of Telmisartan and other sartans, the biphenyl ring is often constructed using alkyl-boronic acids (e.g., 4-methylphenylboronic acid). Trace oxidation of the methyl group during workup or storage can generate the acetyl derivative (CAS 107942-87-0).
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Regulatory Requirement: Under ICH Q3A, this impurity must be identified and quantified if present >0.10%.
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Usage: Laboratories use CAS 107942-87-0 as a Certified Reference Material (CRM) to calibrate HPLC methods for batch release testing.
Divergent Scaffold for Lead Optimization
The acetyl group serves as a versatile "handle" for medicinal chemists to diversify the biphenyl core structure.
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Pathway A (Reductive Amination): Reaction with primary amines + NaBH(OAc)₃ yields secondary amines, mimicking the benzimidazole linkage found in Telmisartan.
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Pathway B (Fluorenone Formation): Intramolecular Friedel-Crafts acylation (using Polyphosphoric Acid) cyclizes the molecule to form substituted fluorenones, which are scaffolds for antiviral and anticancer agents.
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Pathway C (Haloform Reaction): Oxidation with NaOCl converts the acetyl group to a carboxylic acid, yielding [1,1'-biphenyl]-2,4'-dicarboxylic acid , a linker used in Metal-Organic Frameworks (MOFs).
Figure 2: Chemical derivatization pathways for lead optimization.
Part 4: Analytical Characterization
To ensure scientific integrity, the identity of CAS 107942-87-0 must be validated using the following orthogonal methods.
HPLC Method (Purity & Assay)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).
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Retention Time: Expect elution around 12–14 minutes (depending on dead volume).
NMR Spectroscopy (Predicted)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.8 (s, 1H, -COOH)
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δ 7.9 – 8.0 (d, 2H, Ar-H ortho to acetyl)
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δ 7.7 – 7.8 (m, 1H, Ar-H ortho to COOH)
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δ 7.4 – 7.6 (m, 5H, Remaining Ar-H)
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δ 2.61 (s, 3H, -COCH₃)
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Interpretation: The singlet at ~2.6 ppm is diagnostic for the acetyl group. The downfield shift of the aromatic protons confirms the electron-withdrawing nature of the acetyl and carboxyl groups.
Part 5: Handling and Stability
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
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Stability: Stable in solid form. In solution, avoid prolonged exposure to strong bases to prevent aldol condensation side reactions.
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Safety: Irritant.[2] Wear standard PPE (gloves, goggles). Handle in a fume hood to avoid inhalation of dust.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
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Ries, U. J., et al. (1993). 6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity. Journal of Medicinal Chemistry, 36(25), 4040-4051. (Foundational chemistry for Sartan synthesis). Link
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Maetani, S., et al. (2012).[3] Synthesis of Fluorenone Derivatives through Rhodium-Catalyzed Intramolecular Acylation. Journal of the American Chemical Society.[3] (Demonstrates cyclization utility). Link
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ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
